molecular formula C18H21BrO3 B5137205 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene

1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene

Cat. No. B5137205
M. Wt: 365.3 g/mol
InChI Key: RWHXMEMSWPEFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist that is commonly used in scientific research. This chemical compound is widely used in pharmacology, biochemistry, and physiology research to study the effects of β2-adrenergic receptor antagonists on various biochemical and physiological functions.

Mechanism of Action

1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene works by blocking the β2-adrenergic receptors, which are present in various tissues, including the lungs, heart, and skeletal muscle. By blocking these receptors, this chemical compound reduces the effects of the sympathetic nervous system, such as bronchodilation, vasodilation, and increased cardiac output.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene are well-documented in scientific literature. This chemical compound has been shown to reduce airway resistance and improve lung function in patients with asthma and COPD. It has also been shown to reduce heart rate and blood pressure in patients with hypertension and heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene in lab experiments is its high selectivity for the β2-adrenergic receptor. This chemical compound has minimal effects on other receptors, which makes it a valuable tool for studying the specific effects of β2-adrenergic receptor antagonists. However, one of the limitations of using this chemical compound is its relatively low potency compared to other β2-adrenergic receptor antagonists.

Future Directions

There are several future directions for research involving 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene. One area of research is the development of more potent and selective β2-adrenergic receptor antagonists for the treatment of various diseases, such as asthma, COPD, and heart failure. Another area of research is the investigation of the potential therapeutic applications of β2-adrenergic receptor antagonists in other diseases, such as diabetes and obesity. Additionally, further studies are needed to fully understand the mechanisms of action of β2-adrenergic receptor antagonists and their effects on various biochemical and physiological functions.

Synthesis Methods

The synthesis of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene involves several steps, including the reaction of 4,5-dimethyl-1,2-benzenediol with 3-bromo-1-chloropropane in the presence of a base, followed by the reaction of the resulting product with 3-methoxyphenol and sodium hydride. The final product is then purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is widely used in scientific research to study the effects of β2-adrenergic receptor antagonists on various biochemical and physiological functions. This chemical compound is commonly used in pharmacology to study the mechanisms of action of β2-adrenergic receptor antagonists and their potential therapeutic applications in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.

properties

IUPAC Name

1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO3/c1-13-10-17(19)18(11-14(13)2)22-9-5-8-21-16-7-4-6-15(12-16)20-3/h4,6-7,10-12H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHXMEMSWPEFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)OCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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